2-Methoxy-6-phenylpyrimidin-4-amine
Overview
Description
2-Methoxy-6-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methoxy group at position 2, a phenyl group at position 6, and an amino group at position 4 of the pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-6-phenylpyrimidin-4-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction leads to a reduction in the phosphorylation of AURKA at Thr283, a key process in the activation of this kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is a critical step in cell division, and its disruption can lead to cell cycle arrest .
Result of Action
The inhibition of AURKA by this compound leads to several cellular effects. It causes an accumulation of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest . Additionally, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis, a form of programmed cell death .
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-phenylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with Aurora kinase A (AURKA), an enzyme involved in cell division. The compound inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in human colon cancer cells . This interaction is crucial as it affects the cell cycle and can induce apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it causes the accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest . This compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the apoptotic pathway . Additionally, it influences cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of AURKA, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The compound’s structure-activity relationship studies have shown that hydrophobic substituents and specific groups at certain positions enhance its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AURKA activity and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported into cells via membrane transporters, and its distribution within tissues can be influenced by its binding affinity to plasma proteins . These factors determine the compound’s localization and accumulation in target tissues, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may localize to specific cellular compartments, such as the nucleus or cytoplasm, where it exerts its effects on target biomolecules . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its efficacy and specificity .
Preparation Methods
The synthesis of 2-Methoxy-6-phenylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-amino-6-phenylpyrimidine with methanol in the presence of a base can yield the desired compound . Industrial production methods often involve optimizing reaction conditions to improve yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
2-Methoxy-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
2-Methoxy-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Comparison with Similar Compounds
2-Methoxy-6-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-Methoxy-4-phenylpyrimidine: Lacks the amino group at position 4.
2-Amino-6-phenylpyrimidine: Lacks the methoxy group at position 2.
4-Amino-2,6-dimethoxypyrimidine: Contains an additional methoxy group at position 6. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
2-methoxy-6-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJJWXUBWTZUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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